![molecular formula C21H26N2O3 B2664605 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953914-64-2](/img/structure/B2664605.png)
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, similar compounds are often synthesized starting from benzoic acid or similar precursors and amine derivatives . The products are purified, and their structures are determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
The utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates its suitability for the multiparallel solution phase synthesis of substituted benzamides. This reagent allows for the facile introduction of the 4-methoxybenzyloxycarbonyl group under mild deprotection conditions, highlighting its applicability in synthetic chemistry for the development of chemical libraries (Bailey et al., 1999).
Antihyperglycemic Agents
In the search for antidiabetic agents, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared, leading to the identification of specific compounds as candidate drugs for treating diabetes mellitus. This research underscores the potential of benzamide derivatives in the development of new therapeutic options for diabetes (Nomura et al., 1999).
Corrosion Inhibition Studies
Benzamide derivatives, including N-phenyl-benzamides, have been studied for their inhibition behavior on the acidic corrosion of mild steel. These studies not only provide insights into the protective mechanisms of benzamides against corrosion but also illustrate the role of electron-withdrawing and electron-releasing substituents on their inhibition efficiency. Such research has implications for material science, especially in enhancing the durability and lifespan of metals in corrosive environments (Mishra et al., 2018).
Antioxidant Activity and Molecular Structure Analysis
The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed for its antioxidant properties, revealing its potential in combating oxidative stress. X-ray diffraction and DFT calculations were used to determine its molecular structure, offering valuable data for the design of new antioxidants (Demir et al., 2015).
Antiplatelet Agents
The design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides as potential antiplatelet agents showcase the application of benzamide derivatives in developing treatments for thrombotic disorders. This research emphasizes the significance of structural design in medicinal chemistry for enhancing the therapeutic efficacy of compounds (Liu et al., 2019).
properties
IUPAC Name |
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-8-18(9-11-19)21(24)22-12-5-13-23-14-15-26-20(16-23)17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMVTKLDIKUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.